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For researchers, scientists, and drug development professionals, understanding the intricate

folding of RNA is paramount. The presence of modified bases introduces a layer of complexity

to this landscape, influencing the stability, structure, and ultimately, the function of RNA

molecules. This guide provides a comparative analysis of experimental and computational

approaches to dissecting RNA secondary structure in the presence of these modifications,

supported by experimental data and detailed protocols.

The Influence of Modified Bases on RNA Stability: A
Quantitative Look
Modified nucleosides can significantly alter the thermodynamic stability of RNA duplexes.

These changes are crucial for the correct folding and function of various RNAs, from tRNAs to

therapeutic mRNAs. The following table summarizes the experimentally determined

thermodynamic effects of several common RNA modifications on the stability of RNA duplexes.
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Modified Base
Canonical
Counterpart

Effect on
Duplex
Stability

Change in
Free Energy
(ΔΔG°37
kcal/mol)

Key
Observations

Pseudouridine

(Ψ)
Uridine (U) Stabilizing -0.4 to -0.8[1]

The increased

stability is

attributed to

better base

stacking and an

additional

hydrogen bond

donor.[1]

N1-

methylpseudouri

dine (m1Ψ)

Uridine (U) Stabilizing
Varies with

context

This modification

is crucial in

mRNA vaccines,

enhancing

stability and

reducing

immunogenicity.

[1][2][3]

N6-

methyladenosine

(m6A)

Adenosine (A)
Destabilizing (in

paired regions)
+0.5 to +1.7

While

destabilizing in

duplexes, m6A

enhances

stacking

interactions in

single-stranded

regions.

2'-O-methylation

(Nm)

Ribose hydroxyl Stabilizing ~ -0.2 to -0.6 per

modification[4][5]

[6][7]

This modification

pre-organizes

the ribose into an

A-form helix

geometry, which

is favorable for
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duplex formation.

[5]

Probing RNA Structure Experimentally: SHAPE-MaP
and DMS-MaPseq
Two powerful techniques, SHAPE-MaP and DMS-MaPseq, allow for the high-throughput

analysis of RNA secondary structure at single-nucleotide resolution, both in vitro and in living

cells. These methods rely on chemical modification of RNA followed by mutational profiling via

reverse transcription and sequencing.

Experimental Workflow: A Comparative Overview
The general workflow for both SHAPE-MaP and DMS-MaPseq involves several key steps, from

RNA preparation to data analysis. The following diagram illustrates a comprehensive workflow

for the comparative analysis of RNA secondary structure with modified bases.
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Comparative Analysis of RNA Secondary Structure with Modified Bases

RNA Preparation

Experimental Probing

Sequencing & Data Processing

Computational Modeling

Interpretation

In Vitro Transcription
(with/without modified NTPs)

SHAPE-MaP
(e.g., 1M7, NAI)

DMS-MaPseq
(Dimethyl Sulfate)

Cell Culture &
RNA Isolation

Reverse Transcription
(Mutational Profiling)

Library Preparation
& Sequencing

Raw Sequencing Reads

Data Analysis
(Mutation Rate Calculation)

RNAstructure ViennaRNA

Secondary Structure Model

Comparative Analysis
(Modified vs. Unmodified)

Functional Insights

Click to download full resolution via product page

Caption: Workflow for comparative analysis of RNA secondary structure with modified bases.
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Detailed Experimental Protocols
SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed
by Primer Extension and Mutational Profiling)
This protocol is adapted for in vitro transcribed RNA.

a. RNA Preparation and Folding:

Synthesize RNA with and without the desired modified nucleotides via in vitro transcription.

Purify the RNA transcripts using standard methods (e.g., denaturing polyacrylamide gel

electrophoresis).

Resuspend the purified RNA in folding buffer (e.g., 100 mM HEPES, pH 8.0, 100 mM NaCl,

10 mM MgCl₂).

Heat the RNA to 95°C for 2 minutes and then cool to room temperature over 20 minutes to

ensure proper folding.

b. SHAPE Modification:

Prepare two reactions for each RNA sample: a (+) reagent reaction and a (-) reagent

(control) reaction.

To the (+) reaction, add a SHAPE reagent (e.g., 1M7 or NAI) to a final concentration of 10-

100 mM.

To the (-) reaction, add an equal volume of the solvent used for the SHAPE reagent (e.g.,

DMSO).

Incubate both reactions at 37°C for 5-15 minutes.

Quench the reaction by adding a quenching agent (e.g., DTT) and purify the RNA.

c. Reverse Transcription with Mutational Profiling:

Anneal a reverse transcription primer to the purified, modified RNA.
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Perform reverse transcription using a reverse transcriptase that introduces mutations at sites

of 2'-O-adducts (e.g., SuperScript II in the presence of MnCl₂). The reaction mix should

include dNTPs and the appropriate buffer.

Incubate at 42°C for 1-2 hours.

Degrade the RNA template using RNase H.

d. Library Preparation and Sequencing:

Generate sequencing libraries from the resulting cDNA using a commercial kit (e.g., Illumina

Nextera XT).

Perform high-throughput sequencing.

e. Data Analysis:

Align the sequencing reads to the reference RNA sequence.

Calculate the mutation rate at each nucleotide position for both the (+) and (-) reagent

samples.

The SHAPE reactivity for each nucleotide is the difference in mutation rates between the (+)

and (-) samples.

Use the SHAPE reactivity data as constraints in computational secondary structure

prediction software.

DMS-MaPseq (Dimethyl Sulfate Mutational Profiling with
Sequencing)
This protocol is adapted for in vivo analysis.

a. Cell Culture and DMS Treatment:

Grow cells to the desired confluency.
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Treat the cells with dimethyl sulfate (DMS) in the growth medium (final concentration typically

1-5%). DMS is highly toxic and should be handled with extreme care in a chemical fume

hood.[8]

Incubate for a short period (e.g., 2-5 minutes) at 37°C.[8]

Quench the reaction by adding a quenching solution (e.g., β-mercaptoethanol).

b. RNA Isolation and Purification:

Harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol extraction).

Treat the RNA with DNase to remove any contaminating DNA.

c. Reverse Transcription with Mutational Profiling:

Perform reverse transcription using a thermostable group II intron reverse transcriptase

(TGIRT) or another reverse transcriptase that reads through DMS-modified bases and

introduces mutations.

The reaction should be primed with either random hexamers for transcriptome-wide analysis

or gene-specific primers for targeted analysis.

d. Library Preparation and Sequencing:

Prepare sequencing libraries from the cDNA. This may involve fragmentation, adapter

ligation, and PCR amplification.

Perform high-throughput sequencing.

e. Data Analysis:

Align sequencing reads to the reference transcriptome.

Identify and count mutations at each nucleotide position. DMS typically modifies unpaired

adenines and cytosines.

Calculate the DMS reactivity for each nucleotide based on the mutation frequency.
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Use the DMS reactivity data to constrain computational secondary structure prediction.

Computational Prediction of RNA Secondary
Structure with Modified Bases
Computational tools are indispensable for translating experimental data into structural models.

Several software packages can incorporate the constraints derived from SHAPE-MaP or DMS-

MaPseq and can also account for the thermodynamic properties of modified bases.

RNAstructure
RNAstructure is a comprehensive software package for RNA secondary structure prediction

and analysis.[9][10][11][12][13]

Incorporating Experimental Constraints: SHAPE or DMS reactivity data can be used to apply

pseudo-energy constraints to the folding algorithm. This is done by providing a file containing

the reactivity scores for each nucleotide.[9][11][12][14]

Handling Modified Bases: While RNAstructure does not have a built-in library of

thermodynamic parameters for all modified bases, it allows users to specify constraints. For

example, a modified nucleotide that is known not to form base pairs can be designated as

single-stranded in the input file.[9]

ViennaRNA Package
The ViennaRNA Package is another widely used suite of tools for RNA secondary structure

prediction.[10][15][16][17]

Incorporating Experimental Constraints: Similar to RNAstructure, ViennaRNA's RNAfold

program can incorporate SHAPE reactivity data to guide structure prediction.[18]

Support for Modified Bases: A key feature of the ViennaRNA Package is its ability to

incorporate custom energy parameters for modified bases. Users can provide a parameter

file specifying the thermodynamic contributions of non-standard nucleotides, allowing for

more accurate predictions of RNAs containing these modifications.[15][16]
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The analysis of RNA secondary structure in the presence of modified bases requires a multi-

faceted approach that combines robust experimental techniques with sophisticated

computational modeling. By leveraging methods like SHAPE-MaP and DMS-MaPseq in

conjunction with powerful software like RNAstructure and the ViennaRNA Package,

researchers can gain unprecedented insights into the structural and functional consequences

of the epitranscriptome. This knowledge is critical for advancing our understanding of

fundamental biological processes and for the development of novel RNA-based therapeutics

and vaccines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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